Cas no 1804102-39-3 (2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one)
2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one
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- Inchi: 1S/C11H12BrClO/c1-3-8-6-9(4-5-10(8)13)11(14)7(2)12/h4-7H,3H2,1-2H3
- InChI Key: JGACXURELAOVDR-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1=CC=C(C(=C1)CC)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- XLogP3: 4.2
- Topological Polar Surface Area: 17.1
2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025142-250mg |
2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one |
1804102-39-3 | 97% | 250mg |
489.60 USD | 2021-06-24 | |
| Alichem | A013025142-500mg |
2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one |
1804102-39-3 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
| Alichem | A013025142-1g |
2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one |
1804102-39-3 | 97% | 1g |
1,579.40 USD | 2021-06-24 |
2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on 2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one
Professional Introduction to 2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one (CAS No. 1804102-39-3)
2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804102-39-3, exhibits a unique structural framework that makes it a promising candidate for various chemical and biological applications. The presence of both bromine and chlorine substituents, along with an ethylphenyl group, contributes to its diverse reactivity and potential utility in synthetic chemistry.
The compound's molecular structure, featuring a propanone backbone modified with bromo and chloro substituents on the aromatic ring, positions it as a valuable intermediate in the synthesis of more complex molecules. Such structural features are particularly relevant in the development of novel therapeutic agents, where precise functionalization is crucial for achieving desired pharmacological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one. Its unique chemical profile suggests that it may serve as a key intermediate in the synthesis of small-molecule drugs targeting various diseases. For instance, studies have indicated that compounds with similar structural motifs could interact with specific biological pathways, making them candidates for further investigation in drug discovery programs.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The bromine and chlorine atoms provide reactive sites that can be selectively modified through various chemical reactions, such as cross-coupling reactions, nucleophilic substitutions, and oxidation processes. These reactions are fundamental to the construction of more complex molecular architectures, enabling chemists to design and synthesize novel compounds with tailored properties.
The pharmaceutical industry has been particularly keen on exploring such intermediates due to their potential to yield bioactive molecules with improved efficacy and reduced side effects. The structural features of 2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one, including its aromatic ring system and functional groups, align well with current trends in drug design. For example, aromatic rings are frequently found in active pharmaceutical ingredients (APIs) due to their ability to engage in favorable interactions with biological targets.
Recent research has also highlighted the importance of computational methods in the study of such compounds. Molecular modeling techniques can be employed to predict the binding affinity of 2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one to biological targets, providing insights into its potential pharmacological activity. These computational approaches complement experimental studies and have become indispensable tools in modern drug discovery.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of its molecular structure make it a candidate for use in organic electronics, where it could contribute to the development of new materials for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to fine-tune these properties through chemical modification offers exciting possibilities for innovation in this field.
The synthesis of 2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one presents both challenges and opportunities for synthetic chemists. While the presence of multiple functional groups requires careful planning to avoid unwanted side reactions, it also provides a rich palette of possibilities for structural diversification. Advances in synthetic methodologies have made it increasingly feasible to access complex molecules like this one, paving the way for new discoveries.
The future prospects for this compound are promising, with ongoing research aimed at expanding its applications across multiple domains. As our understanding of its properties grows, so too does its potential to contribute to advancements in medicine and materials science. The intersection of chemistry and biology continues to drive innovation, and compounds like 2-Bromo-1-(4-chloro-3-ethylphenyl)propan-1-one represent key components in this exciting journey.
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